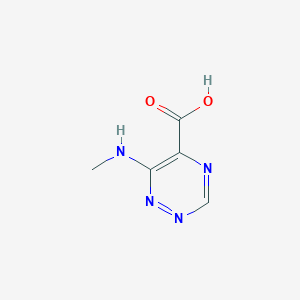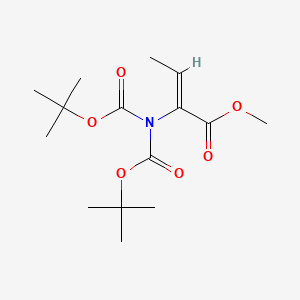
Sodium 5-sulfosalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-sulfosalicylate is a water-soluble, crystalline compound derived from 5-sulfosalicylic acid. It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound is known for its role as a corrosion inhibitor, particularly in magnesium-air batteries, where it helps to enhance performance and reduce side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 5-sulfosalicylate can be synthesized by reacting 5-sulfosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 5-sulfosalicylic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then crystallized and dried for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-sulfosalicylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: this compound can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of substituted salicylates .
Scientific Research Applications
Sodium 5-sulfosalicylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent for metal ions.
Biology: The compound is employed in protein precipitation and as a buffer in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used as a corrosion inhibitor in metalworking and as an additive in the production of dyes and pigments
Mechanism of Action
The mechanism by which sodium 5-sulfosalicylate exerts its effects involves its ability to chelate metal ions and form stable complexes. This property is particularly useful in corrosion inhibition, where the compound forms a protective layer on metal surfaces, preventing oxidation and degradation. The molecular targets and pathways involved include the interaction with metal ions and the stabilization of metal surfaces .
Comparison with Similar Compounds
Sodium salicylate: Similar in structure but lacks the sulfonic acid group, making it less effective as a corrosion inhibitor.
Sodium benzoate: Another related compound, but with different chemical properties and applications.
Sodium 4-sulfobenzoate: Similar in having a sulfonic acid group, but with different reactivity and applications.
Uniqueness: Sodium 5-sulfosalicylate is unique due to its combination of a salicylic acid moiety with a sulfonic acid group. This structure imparts specific chemical properties, such as enhanced solubility and the ability to form stable metal complexes, making it particularly effective in applications like corrosion inhibition and metal ion chelation .
Properties
Molecular Formula |
C7H5NaO6S |
|---|---|
Molecular Weight |
240.17 g/mol |
IUPAC Name |
sodium;2-hydroxy-5-sulfobenzoate |
InChI |
InChI=1S/C7H6O6S.Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3,8H,(H,9,10)(H,11,12,13);/q;+1/p-1 |
InChI Key |
RILRIYCWJQJNTJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13113090.png)



